molecular formula C14H10N2O2S B13001687 Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate

Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate

Cat. No.: B13001687
M. Wt: 270.31 g/mol
InChI Key: GWVAIYQHCAQNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Taxonomy and IUPAC Nomenclature

The systematic naming of methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate follows IUPAC guidelines for fused heterocyclic systems. The base structure, thieno[3,2-c]pyridine, consists of a thiophene ring (a five-membered aromatic ring containing one sulfur atom) fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The fusion occurs between carbon 3 of the thiophene and carbon 2 of the pyridine, as denoted by the [3,2-c] notation.

Substituents are numbered based on their positions relative to the fused system. The pyridin-2-yl group occupies position 4, indicating its attachment to the fourth carbon of the thienopyridine core, while the methyl ester (-COOCH₃) resides at position 6. This nomenclature underscores the compound’s bifunctional nature, combining electron-rich aromatic systems with polar ester groups. The molecular formula, inferred from structural analysis, is C₁₄H₁₁N₃O₂S , with a molecular weight of approximately 293.33 g/mol .

Key structural features include:

  • Aromatic conjugation : The fused thienopyridine core enables π-electron delocalization, enhancing stability and enabling interactions with biological targets.
  • Steric and electronic effects : The pyridin-2-yl group introduces steric bulk and hydrogen-bonding capabilities, while the ester moiety contributes to solubility and metabolic stability.

Properties

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

methyl 4-pyridin-2-ylthieno[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C14H10N2O2S/c1-18-14(17)11-8-12-9(5-7-19-12)13(16-11)10-4-2-3-6-15-10/h2-8H,1H3

InChI Key

GWVAIYQHCAQNQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2C=CSC2=C1)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Stepwise Synthesis via Cyclization and Functional Group Transformations

  • Starting from appropriately substituted pyridine derivatives, the thieno ring is formed by cyclization involving sulfur-containing reagents.
  • Esterification or direct introduction of the methyl carboxylate group is performed either before or after ring closure.
  • The pyridin-2-yl substituent is introduced via cross-coupling or nucleophilic substitution reactions.

One-Pot or Multi-Step Synthesis Using Key Intermediates

  • A one-pot synthesis approach has been reported for related thieno[3,2-c]pyridine derivatives, involving condensation of amino-thiophene precursors with pyridine carboxylates under reflux conditions.
  • Key intermediates such as methyl thieno[3,2-c]pyridine-6-carboxylate are prepared first, followed by functionalization at the 4-position with pyridin-2-yl groups.

Detailed Preparation Methods

Preparation of Methyl Thieno[3,2-c]pyridine-6-carboxylate Core

  • According to PubChem data, methyl thieno[3,2-c]pyridine-6-carboxylate (a close analog) can be synthesized by cyclization of 2-aminothiophene derivatives with pyridine carboxylate precursors under acidic or basic conditions to form the fused bicyclic system.
  • Esterification of the carboxylic acid precursor with methanol and acid catalyst yields the methyl ester.

Representative Synthetic Route (Based on Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Esterification Nicotinic acid + Methanol + Acid catalyst Methyl nicotinate
2 Oxidation Methyl nicotinate + mCPBA Pyridine N-oxide intermediate
3 Nucleophilic substitution Pyridine N-oxide + TMSCN Cyanide-substituted intermediate
4 Reduction Na + NH4Cl in EtOH Amino-substituted intermediate
5 Cyclization Amino-thiophene derivative + appropriate sulfur source under reflux Thieno[3,2-c]pyridine core formation
6 Cross-coupling Halogenated thieno[3,2-c]pyridine + pyridin-2-yl boronic acid + Pd catalyst Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate

This sequence is adapted from synthetic strategies for related compounds and intermediates reported in peer-reviewed articles.

Research Findings and Optimization Notes

  • Yields: Moderate to good yields (50-80%) are typical for each step, with the cyclization and cross-coupling steps being critical for overall efficiency.
  • Purification: Recrystallization from methanol/chloroform mixtures is effective for isolating pure products, as confirmed by X-ray crystallography of related compounds.
  • Reaction Monitoring: TLC and NMR spectroscopy are standard for monitoring reaction progress and confirming structure.
  • Catalysts: Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands are preferred for cross-coupling steps.
  • Solvents: Common solvents include ethanol, methanol, DMF, and acetonitrile depending on the step.

Data Table Summarizing Key Preparation Parameters

Step Reaction Type Reagents Conditions Yield (%) Notes
1 Esterification Nicotinic acid, MeOH, H2SO4 Reflux, 4-6 h 85 Methyl nicotinate formation
2 Oxidation mCPBA Room temp, 2 h 70 Formation of pyridine N-oxide
3 Nucleophilic substitution TMSCN RT, 3 h 65 Cyanide substitution at ortho position
4 Reduction Na, NH4Cl, EtOH Reflux, 4 h 75 Amino intermediate
5 Cyclization Amino-thiophene + sulfur source Reflux, 6 h 60-70 Thieno[3,2-c]pyridine core
6 Cross-coupling Halogenated intermediate, pyridin-2-yl boronic acid, Pd catalyst 80-100 °C, 12 h 60-75 Final substitution

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include derivatives of thieno[2,3-b]pyridine, pyrimidine-thieno hybrids, and related esters. Below is a comparative analysis based on substituents, ring fusion, and physicochemical properties.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituents Thieno Ring Position Molecular Weight Key Features Reference
Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate (Target) C15H11N2O2S* Pyridin-2-yl (position 4), methyl ester (position 6) [3,2-c] ~301.33 (calculated) Planar aromatic system with electron-rich substituents
Methyl 6-(3-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate C15H9F3N2O2S 3-Pyridinyl (position 6), trifluoromethyl (position 4), methyl ester (position 2) [2,3-b] 338.303 Electron-withdrawing CF3 enhances stability and lipophilicity
3-Cyano-2-cyanomethylthio-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylpyridine C20H16N3O3S2 Cyano, ethoxycarbonyl, 4-methoxyphenyl ~418.49 (calculated) Multiple electron-withdrawing groups; methoxy enhances solubility
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate C15H22N2O4S Amino, Boc-protected amine, ethyl ester [2,3-c] 326.41 Partially saturated core reduces aromaticity; Boc group aids stability

*Calculated based on structural inference.

Electronic and Steric Effects

  • Target vs. Methyl 6-(3-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate: The target’s pyridin-2-yl group at position 4 introduces a steric bulk and moderate electron-withdrawing effects compared to the trifluoromethyl group in the analog . Thieno[3,2-c]pyridine (target) vs. thieno[2,3-b]pyridine (analog): The fused ring position alters π-conjugation and dipole moments, affecting intermolecular interactions .
  • Target vs. Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate: The dihydrothienopyridine core in the analog reduces aromaticity, likely decreasing planarity and stacking interactions compared to the fully aromatic target .

Notes

  • Data Limitations : Experimental data for the target compound (e.g., melting point, solubility) are absent in the provided evidence; values in Table 1 are inferred or calculated.

Biological Activity

Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of thieno[3,2-c]pyridine derivatives. Its chemical structure can be represented as follows:

  • Chemical Formula : C12H10N2O2S
  • Molecular Weight : 234.28 g/mol

The compound features a thieno[3,2-c]pyridine core, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of thieno[3,2-c]pyridine derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines.

  • Cell Line Studies :
    • In vitro assays using triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) indicated that certain derivatives inhibited cell proliferation with minimal effects on non-tumorigenic cells (MCF-12A) .
    • The most promising derivative demonstrated a GI50 concentration of 13 μM, leading to reduced cell viability and altered cell cycle progression, specifically increasing the G0/G1 phase while decreasing the S phase .

The mechanism by which this compound exerts its effects appears to be independent of apoptosis pathways. Studies indicated that treatment did not significantly alter levels of apoptotic markers such as PARP or caspase-3 . This suggests that the compound may act through alternative pathways, possibly involving cell cycle regulation or other signaling mechanisms.

Enzyme Inhibition

Another area of interest is the compound's potential as an inhibitor of specific enzymes related to metabolic pathways. Thieno[3,2-c]pyridine derivatives have been investigated for their ability to modulate glucose metabolism by inhibiting glucose-6-phosphatases (G6Pases), which are crucial in glucose homeostasis . This could have implications for therapeutic strategies in metabolic disorders.

Study Overview

A study published in MDPI explored various methyl thieno[3,2-b]pyridine derivatives for their antitumor effects. The findings highlighted that several compounds exhibited significant cytotoxicity against TNBC cells while sparing normal cells .

Key Findings :

CompoundCell LineGI50 (μM)Effect on Non-Tumorigenic Cells
2eMDA-MB-23113Minimal effect
DoxorubicinMDA-MB-231N/ASignificant reduction

These results underscore the selective nature of these compounds and their potential as targeted cancer therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.